1,2-Benzoxazol-5-ylmethanol
Overview
Description
1,2-Benzoxazol-5-ylmethanol is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.
Mechanism of Action
Mode of Action:
The mode of action involves how 1,2-Benzoxazol-5-ylmethanol interacts with its targets. Although we lack precise details, we can speculate based on the broader class of benzoxazole derivatives. These compounds often interfere with cellular processes by binding to specific proteins or enzymes. For instance:
- Anticancer Activity : They might interfere with cancer cell growth, DNA replication, or cell cycle progression .
Action Environment:
Environmental factors (pH, temperature, etc.) can influence the compound’s stability, efficacy, and action. For instance:
: Kakkar, S., Tahlan, S., Lim, S. M., Ramasamy, K., Mani, V., Shah, S. A. A., & Narasimhan, B. (2018). Benzoxazole derivatives: design, synthesis, and biological evaluation. Chemistry Central Journal, 12(1), 92. Read more : Anticancer activity of benzoxazole derivative (2015 onwards): a review. (2020). Future Journal of Pharmaceutical Sciences, 6(1), 1–7. Read more
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives have been found to exhibit a wide spectrum of pharmacological activities such as anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects
Cellular Effects
Benzoxazole derivatives have been found to exhibit selective action against Gram-positive bacteria and have antifungal properties
Molecular Mechanism
Benzoxazole derivatives have been found to exhibit a high possibility of broad substrate scope and functionalization . This suggests that 1,2-Benzoxazol-5-ylmethanol may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
The metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, are not yet well-documented. The study of metabolic pathways is crucial for understanding how a compound is processed in the body and can provide insights into its effects on metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, are not yet well-documented. Tools such as BUSCA and DeepLoc can be used to predict the subcellular localization of proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Benzoxazol-5-ylmethanol can be synthesized through various methods. One common approach involves the reaction of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. For instance, the reaction of 2-aminophenol with benzaldehyde in the presence of an acid catalyst can yield benzoxazole derivatives . Another method involves the use of metal catalysts, such as iron or copper, to facilitate the cyclization of 2-aminophenol with aldehydes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1,2-Benzoxazol-5-ylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Substitution reactions can introduce various substituents onto the benzoxazole ring, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and iron(III) chloride.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents, nucleophiles, and catalysts like palladium or copper.
Major Products Formed: The major products formed from these reactions include various benzoxazole derivatives with different functional groups, such as hydroxyl, amino, and halogen substituents .
Scientific Research Applications
1,2-Benzoxazol-5-ylmethanol has a wide range of scientific research applications, including:
Comparison with Similar Compounds
1,2-Benzoxazol-5-ylmethanol can be compared with other benzoxazole derivatives, such as:
2-Aminobenzoxazole: Known for its antimicrobial and anticancer activities.
2-Phenylbenzoxazole: Exhibits strong fluorescence properties and is used in the development of fluorescent dyes.
2-Methylbenzoxazole: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: this compound stands out due to its versatile chemical reactivity and wide range of biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1,2-benzoxazol-5-ylmethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-5-6-1-2-8-7(3-6)4-9-11-8/h1-4,10H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPONVXNCBOROQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CO)C=NO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001308853 | |
Record name | 1,2-Benzisoxazole-5-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001308853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59016-94-3 | |
Record name | 1,2-Benzisoxazole-5-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59016-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzisoxazole-5-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001308853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-benzoxazol-5-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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